Patent-Specified Synthetic Intermediate Identity and Regiochemical Determinism in Kinase Inhibitor Synthesis
This compound is explicitly defined as a specific pyrimidinedione intermediate in US Patent 8,420,653 B2, wherein it serves as the immediate precursor for N1-alkylation with functionalized benzyl halides to afford 1-substituted-6-tert-butyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives [1]. In this patent context, the identity of the core pyrimidinedione scaffold is not interchangeable; the patent claims structurally restrict the C6 substituent to tert-butyl (or isopropyl/cycloalkyl groups of comparable steric demand) [1]. Attempting to substitute 6-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione with 3-methyluracil (C5H6N2O2, CAS 608-34-4) in the same synthetic sequence would yield a compound lacking the requisite C6 substituent, thereby falling outside the claimed Markush structure and producing a non-equivalent molecule with unpredictable kinase selectivity and patent freedom-to-operate status.
| Evidence Dimension | Patent-specified intermediate identity and structural congruence with final API Markush claims |
|---|---|
| Target Compound Data | 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione: C6 tert-butyl substituent present, enabling N1-alkylation to yield 1-substituted-6-tert-butyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives explicitly claimed in US 8,420,653 B2 [1] |
| Comparator Or Baseline | 3-Methyluracil (CAS 608-34-4): C6 position unsubstituted (hydrogen), N1-alkylation would yield 1-substituted-3-methyluracil derivatives lacking the C6 tert-butyl group |
| Quantified Difference | Structural divergence: Target compound falls within patent Markush claims for C6 tert-butyl-substituted pyrimidinediones; comparator produces compound outside claimed genus, with undocumented kinase selectivity profile |
| Conditions | US Patent 8,420,653 B2 (issued April 16, 2013) claim scope analysis |
Why This Matters
For industrial users engaged in patent-protected API manufacturing or generic drug development, using the patent-specified intermediate is mandatory to produce a molecule that falls within the claimed structural genus, ensuring freedom-to-operate and regulatory filing continuity.
- [1] Pyrimidine compounds and use thereof. US Patent 8,420,653 B2, issued April 16, 2013. Claims 1, 8-12. View Source
